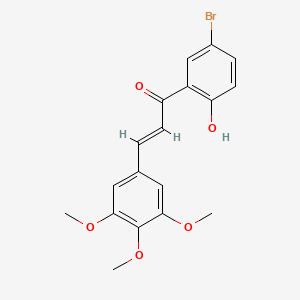

(2E)-1-(5-bromo-2-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

Description

The compound (2E)-1-(5-bromo-2-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is a chalcone derivative characterized by a central α,β-unsaturated ketone (enone) bridge connecting two aromatic rings. The A-ring (5-bromo-2-hydroxyphenyl) features a hydroxyl group at the 2-position and a bromo substituent at the 5-position, while the B-ring (3,4,5-trimethoxyphenyl) is fully substituted with methoxy groups.

Chalcones of this class are typically synthesized via Claisen-Schmidt condensation between substituted acetophenones and aldehydes under basic conditions. The 3,4,5-trimethoxyphenyl moiety is a common pharmacophore in antitumor agents due to its ability to enhance cellular permeability and target tubulin or kinase pathways .

Properties

IUPAC Name |

(E)-1-(5-bromo-2-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17BrO5/c1-22-16-8-11(9-17(23-2)18(16)24-3)4-6-14(20)13-10-12(19)5-7-15(13)21/h4-10,21H,1-3H3/b6-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNKAECNTPNCCBO-GQCTYLIASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=CC(=O)C2=C(C=CC(=C2)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)C2=C(C=CC(=C2)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17BrO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(5-bromo-2-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 5-bromo-2-hydroxyacetophenone and 3,4,5-trimethoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions to facilitate the formation of the chalcone.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the product. Additionally, purification techniques like recrystallization or column chromatography would be employed to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyl group in the compound can undergo oxidation to form a quinone derivative.

Reduction: The α,β-unsaturated carbonyl system can be reduced to form the corresponding saturated ketone.

Substitution: The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Saturated ketones.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Chalcones are known for their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. The specific compound (2E)-1-(5-bromo-2-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one has been studied for its cytotoxic effects on various cancer cell lines.

Anticancer Activity

Research indicates that chalcone derivatives can induce apoptosis and cell cycle arrest in cancer cells. For instance:

- Cell Cycle Arrest : Studies have shown that certain chalcones can block the G2/M phase in human leukemia cell lines such as NB4 and K562, as well as induce G0/G1 phase arrest in T-cell leukemia and lung cancer cell lines . The compound's structural features contribute to its ability to inhibit cancer cell proliferation.

- Induction of Apoptosis : The compound has been associated with the activation of apoptotic pathways in cancer cells. For example, it has been reported to induce the expression of caspase-3 in K562 cells, a marker of apoptosis .

Antimicrobial Properties

Chalcones have also demonstrated antimicrobial activity. The presence of bromine and hydroxyl groups in the structure may enhance its interaction with microbial targets, leading to inhibition of growth in various bacterial strains.

Materials Science

The unique structural characteristics of this compound make it a candidate for applications in materials science, particularly in the development of non-linear optical materials.

Non-linear Optical Properties

Chalcone derivatives are known for their non-linear optical (NLO) properties due to their conjugated systems. The specific compound has been investigated for its potential use in photonic devices:

- Third-order NLO Properties : Studies have shown that chalcone derivatives exhibit significant third-order NLO properties when subjected to picosecond laser pulses. This makes them suitable for applications in optical switching and signal processing technologies .

Case Studies and Research Findings

| Study | Findings | Application |

|---|---|---|

| Kello et al. (2021) | Induced G2/M arrest in leukemia cell lines | Cancer therapy research |

| Novilla et al. (2017) | Induced caspase-3 expression in K562 cells | Targeting apoptosis in cancer treatment |

| Research on NLO properties | Demonstrated significant third-order NLO effects | Development of photonic materials |

Mechanism of Action

The mechanism of action of (2E)-1-(5-bromo-2-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound’s hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, affecting their function. In cancer cells, it may inhibit key enzymes or signaling pathways involved in cell proliferation and survival, leading to cell death.

Comparison with Similar Compounds

Comparison with Similar Compounds

Chalcone derivatives with structural similarities to (2E)-1-(5-bromo-2-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one have been extensively studied for their biological activities. Below is a detailed comparison:

Key Trends and Structure-Activity Relationships (SAR)

- Hydroxyl vs. Methoxy Substitution : The 2-hydroxyl group in the target compound enhances hydrogen bonding with biological targets (e.g., enzymes or DNA), whereas methoxy groups (e.g., in ETTC) improve lipophilicity and membrane permeability .

- Bromo Substitution: The 5-bromo substituent increases electron-withdrawing effects, stabilizing the enone system and enhancing cytotoxicity .

- Trimethoxyphenyl vs. Other Aromatic Groups : The 3,4,5-trimethoxyphenyl moiety is critical for tubulin polymerization inhibition, while anthracene or thiophene groups (e.g., in and ) alter DNA binding or solubility .

Pharmacokinetic and Toxicity Profiles

- Cytotoxicity : Derivatives with bromo or chloro substituents (e.g., and ) show higher cytotoxicity but may require optimization to reduce off-target effects .

Research Findings and Data Tables

Table 1: Comparative Anticancer Activity of Selected Chalcones

Table 2: Enzyme Inhibition Profiles

Biological Activity

The compound (2E)-1-(5-bromo-2-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is a chalcone derivative that has garnered attention due to its diverse biological activities. This article explores its synthesis, structural characteristics, and biological properties, particularly focusing on its anticancer, antimicrobial, and antioxidant activities.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 373.24 g/mol. The structure features a bromo-substituted hydroxyphenyl moiety and a trimethoxyphenyl group, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C18H17BrO5 |

| Molecular Weight | 373.24 g/mol |

| InChI | InChI=1S/C18H17BrO5 |

| LogP | 3.12 |

Synthesis

The synthesis of this compound typically involves the condensation of appropriate aldehydes and ketones under basic conditions. The synthetic pathway often utilizes brominated and methoxylated phenolic compounds to achieve the desired functionality.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines:

- Cell Lines Tested : HeLa (cervical cancer), MDA-MB-231 (breast cancer), and HCT116 (colon cancer).

- Mechanism of Action : The compound induces apoptosis through the activation of caspases and alters the expression of pro-apoptotic and anti-apoptotic proteins such as Bax and Bcl-2.

- IC50 Values : Reported IC50 values range from 10 µM to 25 µM across different cell lines, indicating moderate potency.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties :

- Tested Against : Various bacterial strains including Staphylococcus aureus and Escherichia coli.

- Results : Exhibited significant antimicrobial activity with minimum inhibitory concentrations (MIC) ranging from 50 µg/mL to 100 µg/mL.

Antioxidant Activity

In addition to its antimicrobial and anticancer properties, this chalcone derivative demonstrates notable antioxidant activity :

- Assays Used : DPPH radical scavenging assay and ABTS assay.

- Findings : The compound showed a high degree of free radical scavenging ability, comparable to standard antioxidants like ascorbic acid.

Structure-Activity Relationship (SAR)

The biological activities of chalcones are often influenced by their structural components. The presence of bromine and methoxy groups in this compound enhances its lipophilicity and biological interactions:

- Bromine Substitution : Improves binding affinity to target proteins.

- Methoxy Groups : Contribute to increased solubility and bioavailability.

Case Studies

- Study on Anticancer Activity : A study conducted by Chen et al. demonstrated that treatment with the compound led to significant cell cycle arrest in the G2/M phase in HeLa cells, suggesting potential use in cancer therapy .

- Antimicrobial Evaluation : A recent investigation reported that the compound effectively inhibited the growth of Staphylococcus aureus, with an MIC value of 75 µg/mL, supporting its application in treating bacterial infections .

Q & A

Q. What synthetic strategies are effective for preparing (2E)-1-(5-bromo-2-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one?

The compound is typically synthesized via Claisen-Schmidt condensation between a substituted acetophenone and an aldehyde. For example, analogous chalcones with bromo and methoxy substituents are prepared by refluxing equimolar amounts of the ketone and aldehyde in ethanol with NaOH as a catalyst (yield ~70–85%) . Optimization of reaction time (4–6 hours) and temperature (70–80°C) is critical to minimize side products like Z-isomers. Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high purity .

Q. How can spectroscopic and crystallographic methods confirm the (2E)-configuration of the compound?

- XRD Analysis : Single-crystal X-ray diffraction (XRD) resolves the E-configuration by measuring the dihedral angle between aromatic rings (e.g., ~10.5° in similar structures) and the C=C bond length (~1.33 Å) .

- NMR Spectroscopy : The trans-vinylic protons exhibit coupling constants (J = 15–16 Hz) in NMR, confirming the E-geometry .

- IR Spectroscopy : A strong carbonyl stretch (~1650 cm) and O–H stretch (~3400 cm) validate the enone and phenolic groups .

Q. What are the key challenges in achieving regioselectivity during synthesis?

Competing reactions at the hydroxyl and methoxy groups can lead to undesired regioisomers. Protecting groups (e.g., acetyl for –OH) are often employed, followed by deprotection under mild acidic conditions . Solvent polarity (e.g., ethanol vs. DMF) also influences reaction pathways, with polar aprotic solvents favoring higher regioselectivity .

Advanced Research Questions

Q. How do substituent variations (e.g., bromo vs. chloro, methoxy positions) affect biological activity?

Comparative studies on analogs reveal that bromo substituents enhance antibacterial potency (MIC: 8–16 µg/mL) compared to chloro derivatives (MIC: 32–64 µg/mL), likely due to increased lipophilicity and membrane penetration . Methoxy groups at the 3,4,5-positions improve π-π stacking with enzyme active sites (e.g., DNA gyrase), as shown in docking studies .

Q. What intermolecular interactions stabilize the crystal packing of this compound?

XRD data for analogous structures show:

- Hydrogen bonding : O–H···O interactions between phenolic –OH and carbonyl groups (2.8–3.0 Å) .

- Van der Waals forces : Methoxy groups participate in C–H···π interactions (3.4–3.6 Å) .

- Halogen bonding : Bromine atoms form weak Br···O contacts (3.3 Å) in the crystal lattice .

Q. How can computational methods (DFT, molecular docking) elucidate structure-activity relationships?

- DFT Calculations : HOMO-LUMO gaps (~4.2 eV) correlate with redox stability, while electrostatic potential maps highlight nucleophilic regions (carbonyl oxygen) for electrophilic attack .

- Docking Studies : The trimethoxyphenyl group binds to tubulin’s colchicine site (binding energy: −8.5 kcal/mol), explaining antiproliferative activity in cancer cell lines .

Q. How to resolve discrepancies between experimental and theoretical UV-Vis spectra?

TD-DFT calculations often overestimate λ by ~20 nm due to solvent effects. Including implicit solvation models (e.g., PCM for ethanol) reduces this error to <5 nm. Experimental λ at ~350 nm aligns with π→π* transitions in the enone system .

Methodological Considerations

Q. What analytical techniques are recommended for purity assessment?

Q. How to optimize reaction yields for scale-up synthesis?

Microwave-assisted synthesis reduces reaction time (20 minutes vs. 6 hours) and improves yields (~90%) by enhancing reaction homogeneity. Catalyst screening (e.g., KCO vs. NaOH) further optimizes efficiency .

Data Contradictions and Solutions

Q. Why do antimicrobial assays show variability across studies?

Discrepancies arise from differences in bacterial strains (e.g., Gram-positive vs. Gram-negative) and assay protocols (broth microdilution vs. disk diffusion). Standardizing inoculum size (1×10 CFU/mL) and using clinical isolates (e.g., MRSA) improves reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.